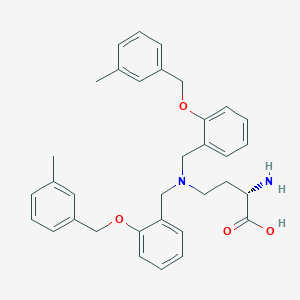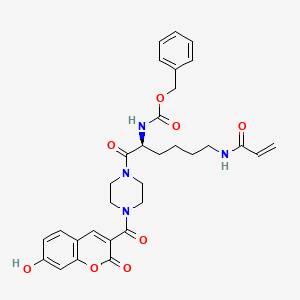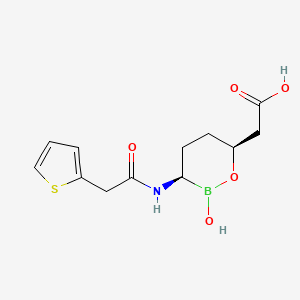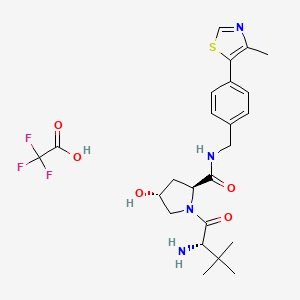
Protein degrader 1 TFA
Vue d'ensemble
Description
Applications De Recherche Scientifique
MDK7526 (TFA) a un large éventail d'applications en recherche scientifique, notamment:
Chimie: Utilisé dans la synthèse de PROTAC pour la dégradation ciblée des protéines.
Biologie: Utilisé dans l'étude des interactions protéine-protéine et le recrutement de la protéine von Hippel-Lindau.
Médecine: Applications potentielles dans le développement de thérapies pour les maladies impliquant une dysrégulation des protéines.
Industrie: Utilisé dans la purification et l'analyse des peptides et des protéines
Mécanisme d'action
MDK7526 (TFA) exerce ses effets en se liant au récepteur des androgènes et en le rapprochant de la ligase de l'ubiquitine, conduisant à la dégradation du récepteur des androgènes. Ce processus implique le recrutement de la protéine von Hippel-Lindau, qui est une sous-unité de reconnaissance du substrat du complexe de ligase E3 ubiquitine Cullin RING. L'ubiquitination et la dégradation protéasomique subséquente de la protéine cible sont induites par cette interaction .
Mécanisme D'action
Target of Action
Protein degrader 1 TFA, also known as (S,R,S)-AHPC (TFA), is a small molecule ligand for VHL , an E3 ligase . E3 ligases are a class of proteins that play a crucial role in the ubiquitin-proteasome system (UPS), a cellular mechanism responsible for protein degradation .
Mode of Action
The compound operates through a mechanism known as targeted protein degradation (TPD) . It functions as a PROTAC (proteolysis-targeting chimera) , a type of molecule that can simultaneously bind to a protein of interest (POI) and an E3 ligase . This dual binding brings the POI into proximity with the E3 ligase, leading to the tagging of the POI with ubiquitin, a small protein that signals for degradation . The ubiquitin-tagged POI is then recognized by the proteasome, a large protein complex that degrades the tagged protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation in cells, playing a crucial role in maintaining protein homeostasis . By inducing the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
It’s worth noting that most clinical candidates for targeted protein degradation are designed fororal administration . The design strategy often prioritizes low molecular weight to improve oral absorption and optimizes for low intrinsic clearance to mitigate high first-pass metabolism .
Result of Action
The result of this compound’s action is the degradation of the target protein . By inducing the degradation of specific proteins, the compound can modulate the levels of these proteins in cells, potentially influencing various cellular processes and pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of the compound can be affected by the cellular environment , including the presence of other proteins and molecules that can interact with the compound or its targets . Additionally, factors such as pH and temperature can influence the stability of the compound . .
Orientations Futures
Protein degraders are showing promising activity as cancer therapies . The field is poised to pursue targets that were previously considered ‘undruggable’ . Future directions for this new class of drugs include establishing the target classes for which targeted protein degradation (TPD) is most suitable, expanding the use of ubiquitin ligases to enable precision medicine, and extending the modality beyond oncology .
Analyse Biochimique
Biochemical Properties
Protein Degrader 1 TFA plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, leading to their degradation . For instance, it has been reported to degrade splicing factor 3B1 (SF3B1), a protein involved in pre-mRNA splicing . The nature of these interactions is typically characterized by the binding of this compound to the target protein, which then recruits an E3 ubiquitin ligase to ubiquitinate the target protein, marking it for degradation .
Cellular Effects
This compound influences cell function by modulating the levels of specific proteins within the cell . By degrading target proteins, it can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the degradation of SF3B1 can influence the splicing of pre-mRNA, thereby affecting gene expression .
Molecular Mechanism
The mechanism of action of this compound involves the recruitment of an E3 ubiquitin ligase to the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and cellular functions .
Dosage Effects in Animal Models
Higher doses may lead to more extensive protein degradation, but could also result in off-target effects or toxicity .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in eukaryotic cells . The compound interacts with E3 ubiquitin ligases in this pathway to induce the degradation of target proteins .
Subcellular Localization
The subcellular localization of this compound is likely to be widespread due to its role in protein degradation . As a PROTAC, it is designed to be able to access various compartments within the cell to reach its target proteins .
Méthodes De Préparation
MDK7526 (TFA) est synthétisé par une série de réactions chimiques impliquant le couplage de réactifs spécifiques dans des conditions contrôlées. La voie de synthèse implique généralement l'utilisation de l'acide trifluoroacétique (TFA) comme réactif dans le processus de purification. La production industrielle de MDK7526 (TFA) implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification, assurant une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
MDK7526 (TFA) subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène du composé.
Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène du composé.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs couramment utilisés dans ces réactions comprennent l'anhydride trifluoroacétique, le permanganate de potassium et divers acides et bases. .
Comparaison Avec Des Composés Similaires
MDK7526 (TFA) est unique en raison de sa structure et de son mécanisme d'action spécifiques. Des composés similaires comprennent:
VH032-NH2: Un autre ligand VHL à base de VH032 utilisé dans le recrutement de la protéine von Hippel-Lindau.
PROTAC-VHL-ligand: Un composé utilisé dans la formation de PROTAC pour la dégradation ciblée des protéines.
GMB-475: Un PROTAC qui induit la dégradation de BCR-ABL1 avec une IC50 de 1,11 µM dans les cellules Ba/F3 .
MDK7526 (TFA) se distingue par sa grande spécificité et son efficacité dans le ciblage du récepteur des androgènes pour la dégradation.
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZARGJXDPTDJ-MSSRUXLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


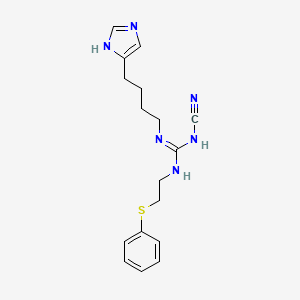


![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)





![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
